Cobalt trimellitate
Description
Cobalt trimellitate is a coordination compound formed by cobalt ions (Co²⁺ or Co³⁺) and trimellitic acid (benzene-1,2,4-tricarboxylic acid). Such coordination polymers often exhibit tunable porosity, magnetic properties, or catalytic activity, though specific data on this compound remains sparse in the literature reviewed here .
Properties
CAS No. |
67801-57-4 |
|---|---|
Molecular Formula |
C9H3CoO6 |
Molecular Weight |
266.05 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylate;cobalt(3+) |
InChI |
InChI=1S/C9H6O6.Co/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3 |
InChI Key |
GDWUHSCXHVYDID-UHFFFAOYSA-K |
SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |
Other CAS No. |
67801-57-4 |
Related CAS |
528-44-9 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
Cobalt tricarboxylates exhibit stability up to 300°C, beyond which they decompose:
-
Weight Loss Stages :
For cobalt phthalocyanine-trimellitate hybrids, thermogravimetric analysis (TGA) shows 15% mass loss below 150°C (water) and major decomposition at 420°C .
Protonation/Deprotonation:
-
In acidic media (pH < 3), carboxylate groups protonate, destabilizing the framework:
. -
In basic conditions, hydroxide ions displace carboxylate ligands, forming cobalt hydroxides:
.
Carbonate Displacement:
Adding carbonate ions precipitates cobalt carbonate:
.
Redox Behavior
Cobalt trimellitate participates in electron-transfer reactions due to Co(II)/Co(III) redox activity:
-
Oxidation : In the presence of H₂O₂ or O₂, Co(II) oxidizes to Co(III), altering coordination geometry (octahedral → tetrahedral):
.
This is evidenced by color shifts from pink (Co²⁺) to brown (Co³⁺) . -
Electrocatalysis : Cobalt-trimellitate-modified electrodes show mediated oxidation of ascorbic acid (AA) and dopamine (DA) with peak potentials at +0.25 V and +0.45 V (vs. Ag/AgCl), respectively .
Ligand Exchange Reactions
Trimellitate ligands are displaced by stronger-field ligands:
-
Halides : Iodide ions (I⁻) coordinate preferentially over carboxylates, inducing thermochromic shifts from pink (octahedral Co²⁺) to blue (tetrahedral Co²⁺) .
Stability and Environmental Reactivity
Comparison with Similar Compounds
Comparison with Metal-Trimellitate Coordination Polymers
Table 1: Structural and Functional Comparison of Metal Trimellitates
Key Differences :
- Sodium Trimellitate : Exhibits aggregation-induced RTP when immobilized in CaCO₃, with cellulose trimellitate derivatives showing enhanced phosphorescence due to hydrogen-bonding networks .
- Calcium Trimellitate: Forms rigid 3D networks with tunable fluorescence, influenced by auxiliary ligands (e.g., N-donor species) .
- This compound : Hypothesized to exhibit redox activity or magnetism due to cobalt’s variable oxidation states, though experimental data is lacking in the provided sources.
Comparison with Organic Trimellitate Esters
Organic trimellitate esters, such as trioctyl trimellitate (TOTM) and tridecyl trimellitate, are widely used as plasticizers and emollients.
Table 2: Functional Comparison of Organic Trimellitates
Key Differences :
- TOTM : Dominates the plasticizer market due to its compatibility with PVC and resistance to migration . Market reports project growth in automotive and construction sectors .
- Tridecyl Trimellitate: Used in cosmetics for its skin-softening properties, with a NOAEL of 300 mg/kg/day in toxicity studies .
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